3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 3. The benzamide moiety is attached to the oxadiazole ring via an amide linkage and carries a bromine atom at the 3-position of the benzene ring. This structural motif is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and ability to engage in hydrogen bonding, while bromine substituents enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWUEIPZTOUBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the brominated oxadiazole with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts, boronic acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in substituent type, position, and heterocyclic core modifications. Key comparisons include:
Table 1: Substituent and Structural Variations
Key Observations:
- Halogen Effects : Bromine substituents (e.g., in the target compound and Compound 26 ) increase molecular weight and lipophilicity compared to chloro analogs (e.g., Compound 3 in Ev4 ).
- Linker Diversity: The aminomethyl linker in Ev11’s Compound 3 introduces flexibility, contrasting with the rigid amide bond in the target compound.
Key Observations:
- Antifungal Activity : LMM5 and LMM11 (Ev1, Ev5 ) demonstrate moderate antifungal activity, likely due to sulfamoyl substituents enhancing target (thioredoxin reductase) interaction.
- Enzyme Inhibition : Bromine substituents (e.g., in Ev11 and Ev14 ) correlate with stable target binding, possibly via halogen bonding.
- Structural-Activity Relationship (SAR): The presence of bromine in the target compound may enhance kinase or enzyme inhibition compared to non-halogenated analogs.
Biological Activity
3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. Compounds containing the oxadiazole ring have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.
- Molecular Formula : C16H13Br2N3O2
- Molecular Weight : 469.15 g/mol
- CAS Number : 336174-46-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that are involved in critical biological processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
- Cell Signaling Modulation : It may modulate pathways related to apoptosis and cell proliferation.
- Antimicrobial Activity : The presence of the oxadiazole ring contributes to its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant antimicrobial properties:
- Antibacterial Effects : Studies have shown that related oxadiazole derivatives demonstrate potent activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to have minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains like Neisseria gonorrhoeae and Staphylococcus aureus .
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives have also been explored:
- Studies on similar compounds have indicated their ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in tumor growth .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole Formation | CS₂, KOH, 80°C, 6h | 60–70 |
| Amide Coupling | DCM, DCC, RT, 18h | 50–60 |
Basic: Which spectroscopic methods confirm its structural identity?
Answer:
- ¹H/¹³C NMR : Peaks for bromophenyl protons (δ 7.3–7.8 ppm), oxadiazole C=N (δ 160–165 ppm), and benzamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 423.61 (calculated) .
- HPLC : Retention time and purity (>95%) validated using C18 columns and acetonitrile/water gradients .
Advanced: How can synthesis yields be optimized for scalability?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time for oxadiazole cyclization from 6h to 30min with comparable yields (~65%) .
- Catalyst Screening : Use of DMAP over pyridine improves coupling efficiency by 15–20% .
- Solvent Optimization : Substituting DCM with THF increases solubility of intermediates, reducing side-product formation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Substituent Effects : Fluorine vs. bromine on the phenyl ring alters lipophilicity and target binding (e.g., 4-fluorophenyl analogs show higher antiviral activity but lower anticancer potency) .
- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times to ensure reproducibility .
Q. Table 2: Bioactivity Comparison of Analogues
| Substituent (R) | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 4-Bromophenyl | 12.5 | 8.2 |
| 4-Fluorophenyl | 6.3 | >20 |
| 2-Methoxyphenyl | 25.0 | 15.4 |
Advanced: What structure-activity relationships (SAR) guide further optimization?
Answer:
- Bromine Position : Para-substitution on the benzamide enhances DNA intercalation, while meta-substitution improves enzyme inhibition .
- Oxadiazole Rigidity : The oxadiazole core stabilizes π-π stacking with kinase targets (e.g., GSK-3β), as shown in molecular docking studies .
- Polar Groups : Sulfonyl or morpholino substituents improve solubility but may reduce membrane permeability .
Advanced: How can computational methods elucidate its mechanism?
Answer:
- Molecular Docking : AutoDock Vina predicts binding to GSK-3β (ΔG = -9.2 kcal/mol) via hydrogen bonds with Val135 and hydrophobic interactions with the bromophenyl group .
- QSAR Models : Hammett constants (σ) for substituents correlate with anticancer activity (R² = 0.87) .
- MD Simulations : 100-ns trajectories reveal stable binding to InhA enzyme active sites in Mycobacterium tuberculosis .
Basic: What preliminary biological activities have been reported?
Answer:
- Antimicrobial : MIC of 12.5 µg/mL against S. aureus due to membrane disruption .
- Anticancer : IC₅₀ of 8.2 µM against MCF-7 cells via apoptosis induction .
- Enzyme Inhibition : 75% inhibition of COX-2 at 10 µM .
Advanced: Strategies to improve solubility for in vivo studies?
Answer:
- Prodrug Design : Phosphate ester derivatives increase aqueous solubility by 10-fold .
- Nanoformulation : PEGylated liposomes enhance bioavailability (t₁/₂ = 8h vs. 2h for free compound) .
- Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates .
Basic: Common side reactions during synthesis?
Answer:
- Over-Oxidation : Oxadiazole rings may degrade under strong acidic conditions (e.g., concentrated H₂SO₄) .
- Nucleophilic Substitution : Bromine displacement by amines or thiols if coupling steps are not anhydrous .
Advanced: Validating molecular targets via in vitro assays?
Answer:
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., GSK-3β, EGFR) using ADP-Glo assays .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization at 50°C .
- CRISPR Knockout : Validate InhA as a target in M. tuberculosis via gene knockout and MIC shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
